molecular formula C10H13IO2 B14833384 3-(Tert-butoxy)-4-iodophenol

3-(Tert-butoxy)-4-iodophenol

Katalognummer: B14833384
Molekulargewicht: 292.11 g/mol
InChI-Schlüssel: UPZNYLAGPYSUSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Tert-butoxy)-4-iodophenol is an organic compound that features a tert-butoxy group and an iodine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-4-iodophenol typically involves the iodination of 3-(Tert-butoxy)phenol. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained to ensure the selective iodination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tert-butoxy)-4-iodophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3-(Tert-butoxy)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Tert-butoxy)-4-iodophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Tert-butoxy)-4-iodophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can undergo substitution reactions, leading to the formation of new compounds with potential biological activity. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Tert-butoxy)-4-iodophenol is unique due to the presence of both the tert-butoxy group and the iodine atom on the phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Eigenschaften

Molekularformel

C10H13IO2

Molekulargewicht

292.11 g/mol

IUPAC-Name

4-iodo-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13IO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3

InChI-Schlüssel

UPZNYLAGPYSUSB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.